Spiro[2.5]octan-6-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.5]octan-6-yl methanesulfonate is a chemical compound with the molecular formula C9H16O3S . It is characterized by a spirocyclic structure, which includes a spiro[2.5]octane core attached to a methanesulfonate group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octan-6-yl methanesulfonate typically involves the reaction of spiro[2.5]octan-6-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
[ \text{Spiro[2.5]octan-6-ylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.5]octan-6-yl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form spiro[2.5]octan-6-ylmethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a spiro[2.5]octan-6-ylamine derivative, while hydrolysis would yield spiro[2.5]octan-6-ylmethanol.
Wissenschaftliche Forschungsanwendungen
Spiro[2.5]octan-6-yl methanesulfonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of spirocyclic compounds.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of spiro[2.5]octan-6-yl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules . The methanesulfonate group is a good leaving group, which facilitates the formation of a reactive intermediate that can interact with nucleophiles such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of biological pathways and the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.5]octan-6-ylmethanol: The precursor to spiro[2.5]octan-6-yl methanesulfonate, differing by the presence of a hydroxyl group instead of a methanesulfonate group.
Spiro[2.5]octan-6-ylmethanesulfonyl chloride: A related compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of a methanesulfonate group, which makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C9H16O3S |
---|---|
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
spiro[2.5]octan-6-yl methanesulfonate |
InChI |
InChI=1S/C9H16O3S/c1-13(10,11)12-8-2-4-9(5-3-8)6-7-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
FHMZNRLXFCXSOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1CCC2(CC1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.